Unsubstituted Isoxazole Core Confers Lower Molecular Weight and Distinct Fragment-Like Profile Compared to Alkyl-Substituted Analogs
The target compound possesses a fully unsubstituted isoxazole-5-carboxamide core, yielding a molecular weight of 246.22 g/mol. This is 14–42 Da lower than the closest commercially available methyl- and isopropyl-substituted analogs, placing it more firmly within fragment-like chemical space (MW < 250 Da) favored for fragment-based screening campaigns . The absence of alkyl substituents also reduces lipophilicity (cLogP ~1.70) relative to analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isopropyl-5-isoxazolecarboxamide (MW 288.30 g/mol, predicted cLogP ~2.5), which improves aqueous solubility potential and may reduce nonspecific protein binding in biochemical assays .
| Evidence Dimension | Molecular weight and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 246.22 g/mol; cLogP: 1.70 (predicted); TPSA: 73.59 Ų |
| Comparator Or Baseline | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isopropyl-5-isoxazolecarboxamide: MW: 288.30 g/mol; predicted cLogP ~2.5; N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-isoxazolecarboxamide (CAS 720702-80-7): MW: 260.25 g/mol |
| Quantified Difference | MW difference: -14 to -42 Da (5–15% reduction); cLogP reduction: ~0.8 log units vs. isopropyl analog; TPSA unchanged |
| Conditions | Predicted physicochemical properties from standard in silico tools; confirmed by supplier-reported molecular formula C12H10N2O4 |
Why This Matters
The lower molecular weight and reduced lipophilicity position this compound as a more attractive fragment hit or early lead scaffold, with improved ligand efficiency metrics relative to alkyl-substituted analogs.
